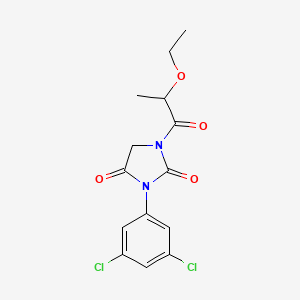
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and anti-inflammatory agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- typically involves the following steps:
Formation of the Imidazolidinedione Core: This can be achieved by the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution reaction where the phenyl group is introduced using reagents like 3,5-dichlorobenzoyl chloride.
Attachment of the Ethoxy-1-oxopropyl Group: This can be done through esterification or amidation reactions using ethyl propionate or similar reagents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of ion channel dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Imidazolidinedione, 3-phenyl-1-(2-ethoxy-1-oxopropyl)
- 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-methoxy-1-oxopropyl)
Uniqueness
The presence of the 3,5-dichlorophenyl group and the ethoxy-1-oxopropyl group in 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
69908-56-1 |
|---|---|
Molekularformel |
C14H14Cl2N2O4 |
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
3-(3,5-dichlorophenyl)-1-(2-ethoxypropanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H14Cl2N2O4/c1-3-22-8(2)13(20)17-7-12(19)18(14(17)21)11-5-9(15)4-10(16)6-11/h4-6,8H,3,7H2,1-2H3 |
InChI-Schlüssel |
ZNLDYXKYFZGUTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
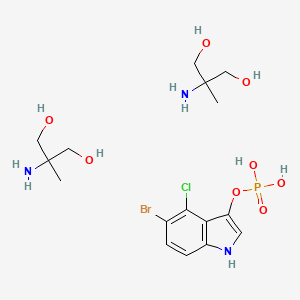
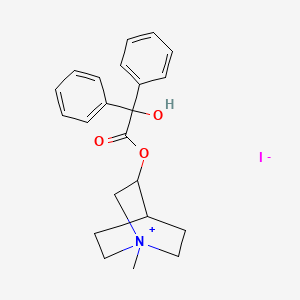
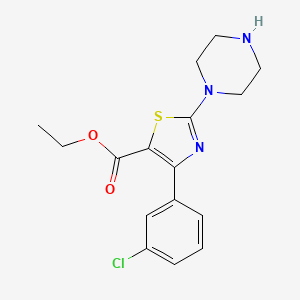
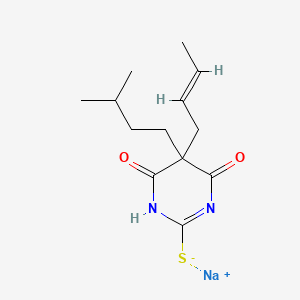

![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
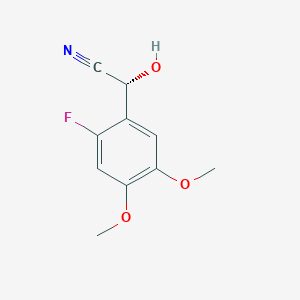
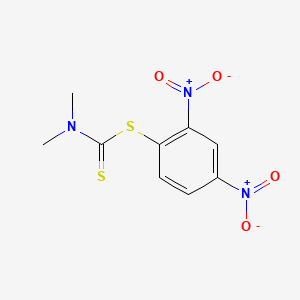
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
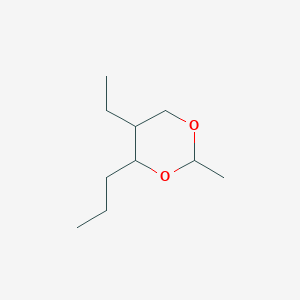
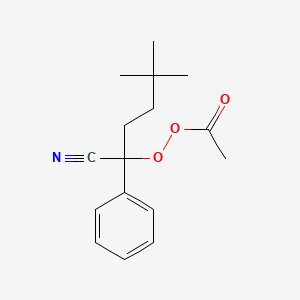
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)
